molecular formula C10H16O B14528459 2,5-Dimethyloct-5-en-3-yn-2-ol CAS No. 62839-48-9

2,5-Dimethyloct-5-en-3-yn-2-ol

Cat. No.: B14528459
CAS No.: 62839-48-9
M. Wt: 152.23 g/mol
InChI Key: IGHVEVQNKRBBEO-UHFFFAOYSA-N
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Description

2,5-Dimethyloct-5-en-3-yn-2-ol is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C10H16O .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyloct-5-en-3-yn-2-ol typically involves the use of alkyne and alkene chemistry. One common method is the reaction of a suitable alkyne with a Grignard reagent, followed by the addition of an aldehyde or ketone to form the desired alcohol. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide (CuI) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyloct-5-en-3-yn-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2,5-Dimethyloct-5-en-3-yn-2-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyloct-5-en-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The presence of both double and triple bonds contributes to its reactivity and ability to form stable complexes with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylhex-5-en-3-yn-2-ol
  • 3,7-Dimethyl-oct-6-en-1-yn-3-ol
  • 2,7-Dimethyloct-7-en-5-yn-4-yl ester

Uniqueness

2,5-Dimethyloct-5-en-3-yn-2-ol is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .

Properties

CAS No.

62839-48-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,5-dimethyloct-5-en-3-yn-2-ol

InChI

InChI=1S/C10H16O/c1-5-6-9(2)7-8-10(3,4)11/h6,11H,5H2,1-4H3

InChI Key

IGHVEVQNKRBBEO-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)C#CC(C)(C)O

Origin of Product

United States

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